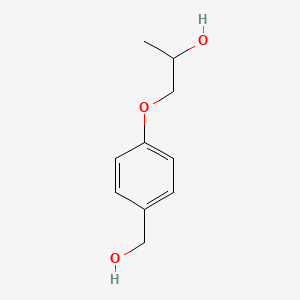

1-(4-Hydroxymethyl-phenoxy)-propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Hydroxymethyl-phenoxy)-propan-2-ol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemistry

1-(4-Hydroxymethyl-phenoxy)-propan-2-ol is utilized as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex organic molecules, including polymers and resins.

Biology

In biological research, this compound is investigated for its role in enzyme-catalyzed reactions. Its ability to interact with various biological molecules makes it a valuable substrate in biochemical assays.

Medicine

The compound has potential therapeutic applications:

- Drug Development : It is explored for its use in synthesizing pharmaceuticals targeting metabolic pathways. For example, derivatives of this compound are being studied for their efficacy as anti-inflammatory agents.

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, making it a candidate for formulations aimed at combating oxidative stress.

Industry

In industrial applications, the compound is employed in the production of specialty chemicals such as surfactants and plasticizers due to its favorable reactivity profile.

Case Studies

- Antioxidant Activity Study : A study published in RSC Advances demonstrated that derivatives of this compound exhibited significant antioxidant activity when tested against DPPH radicals. The IC50 values indicated promising potential for use in nutraceuticals aimed at reducing oxidative damage .

- Synthesis of Anti-inflammatory Agents : Research explored the synthesis of novel anti-inflammatory compounds derived from this compound. These compounds were evaluated for their efficacy in inhibiting pro-inflammatory cytokines in vitro .

化学反应分析

Esterification Reactions

The primary and secondary hydroxyl groups in 1-(4-hydroxymethyl-phenoxy)-propan-2-ol undergo esterification with carboxylic acid derivatives. For example:

Reaction with Butanoic Anhydride

Under anhydrous conditions in hexane with pyridine as a catalyst, the compound reacts with butanoic anhydride at 60°C to form 1-(4-hydroxymethyl-phenoxy)-propan-2-yl butanoate .

This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the anhydride.

Acid-Catalyzed Cleavage of the Phenoxy Ether

The aryl ether bond in this compound is susceptible to acid-catalyzed cleavage. Studies on analogous aryl ethers (e.g., β-O-4 lignin models) reveal a retro-Prins mechanism involving:

-

Protonation of the ether oxygen.

-

Formation of a carbocation intermediate.

-

Cleavage to yield phenolic derivatives (e.g., 4-hydroxymethylphenol) and aldehydes (e.g., phenylacetaldehyde) .

Mechanistic Pathway

Aryl etherH+Carbocation intermediate→Phenol+Aldehyde

Experimental data from lignin model systems show yields of phenolic products exceeding 80% under strong acidic conditions (e.g., 0.1 M H₂SO₄, 150°C) .

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group participates in nucleophilic substitution reactions. For example, in the presence of thionyl chloride (SOCl₂), it converts to a chloromethyl (-CH₂Cl) group, enabling further alkylation .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Chlorination | SOCl₂, pyridine, 25–80°C | 1-(4-Chloromethyl-phenoxy)-propan-2-ol | 85–90% |

This reaction is critical in pharmaceutical synthesis, where chlorinated intermediates are used to construct beta-blocker scaffolds.

Comparative Reactivity of Hydroxyl Groups

The compound’s two hydroxyl groups exhibit distinct reactivity:

| Hydroxyl Group | Reactivity | Preferred Reactions |

|---|---|---|

| Primary (-CH₂OH) | Higher nucleophilicity | Esterification, halogenation |

| Secondary (propan-2-ol) | Steric hindrance limits reactions | Selective oxidation (requires strong oxidants) |

Stability Under Thermal and Acidic Conditions

Thermogravimetric analysis (TGA) data for related compounds show decomposition onset at ~180°C, with mass loss primarily due to dehydration and ether cleavage . Under acidic conditions (pH < 3), the compound undergoes degradation within 24 hours at 25°C .

属性

分子式 |

C10H14O3 |

|---|---|

分子量 |

182.22 g/mol |

IUPAC 名称 |

1-[4-(hydroxymethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C10H14O3/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5,8,11-12H,6-7H2,1H3 |

InChI 键 |

PJXKQUVMNQBKOT-UHFFFAOYSA-N |

规范 SMILES |

CC(COC1=CC=C(C=C1)CO)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。